(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of metabolic disorders such as type 2 diabetes. The structure of this compound includes a thiazolidine-2,4-dione ring, which is a key feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Introduction of the Ethylpyridinyl Group: This step involves the reaction of the intermediate with an ethylpyridinyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to improve insulin sensitivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, it acts by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This binding enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: A well-known thiazolidinedione with similar applications in diabetes management.
Uniqueness
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is unique due to its specific structural features, such as the ethylpyridinyl group, which may confer distinct pharmacological properties compared to other thiazolidinediones.
Properties
CAS No. |
959687-66-2 |
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Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m0/s1 |
InChI Key |
HYAFETHFCAUJAY-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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